molecular formula C13H11ClN2O3S B14321758 Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- CAS No. 102607-82-9

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)-

Katalognummer: B14321758
CAS-Nummer: 102607-82-9
Molekulargewicht: 310.76 g/mol
InChI-Schlüssel: CJTSQZMYMSRARW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- typically involves the reaction of benzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzenesulfonamide derivatives often involves large-scale reactions using automated equipment. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-N-(2-chlorophenyl)benzenesulfonamide
  • 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
  • Chlorsulfuron

Uniqueness

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- is unique due to its specific structural features and its ability to selectively inhibit carbonic anhydrase IX. This selectivity makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Eigenschaften

CAS-Nummer

102607-82-9

Molekularformel

C13H11ClN2O3S

Molekulargewicht

310.76 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C13H11ClN2O3S/c14-10-6-8-11(9-7-10)15-13(17)16-20(18,19)12-4-2-1-3-5-12/h1-9H,(H2,15,16,17)

InChI-Schlüssel

CJTSQZMYMSRARW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.